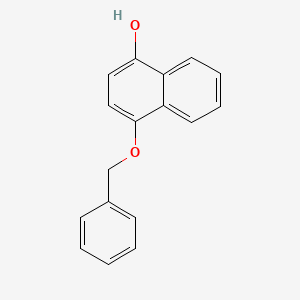

1-Benzyloxy-4-hydroxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-phenylmethoxynaphthalen-1-ol |

InChI |

InChI=1S/C17H14O2/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11,18H,12H2 |

InChI Key |

SUCPNTQKGBIXHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)O |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of the Benzyloxy Naphthalene System

Rearrangement Reactions Involving the Benzyloxy Moiety

The benzyloxy-naphthalene framework is susceptible to notable rearrangement reactions, particularly involving the migration of the benzyl (B1604629) group. These transformations are of significant interest for their ability to create new carbon-carbon bonds and introduce molecular complexity. Mechanistic studies have provided insight into the intermediates and forces that govern the stereochemical outcomes of these reactions.

The intramolecular sigmaaldrich.comccspublishing.org.cn O-to-C rearrangement of benzyloxy-naphthoates represents a key transformation for the synthesis of highly functionalized β-naphthalenone derivatives. These products are distinguished by the presence of an all-carbon quaternary stereocenter, a structural motif of considerable interest in synthetic chemistry. Research into this dearomatization strategy has focused on understanding the reaction mechanism to control the yield and enantioselectivity of the process.

A catalytic asymmetric sigmaaldrich.comccspublishing.org.cn O-to-C rearrangement of alkyl 2-benzyloxy-1-naphthoates has been successfully developed using a chiral π–Cu(II) complex. This method demonstrates high yields and excellent enantioselectivity, providing a practical route to these complex molecular architectures. Mechanistic studies suggest that the reaction proceeds through a tight ion pair intermediate.

Preliminary mechanistic studies indicate that the sigmaaldrich.comccspublishing.org.cn O-to-C rearrangement of benzyloxy-naphthoates proceeds through a contact ion pair intermediate. sigmaaldrich.com This proposed intermediate is crucial for understanding how the reaction proceeds intramolecularly. The formation of a tight ion pair suggests a close association between the cationic benzyl fragment and the anionic naphthoate portion after the initial cleavage of the oxygen-carbon bond. This proximity is essential for the subsequent C-benzylation to occur efficiently and with a degree of stereochemical control. The nature of this intermediate helps to explain the observed regioselectivity and the intramolecularity of the reaction.

The enantioselectivity of the O-to-C rearrangement is significantly influenced by the use of chiral catalysts. Specifically, a chiral π–Cu(II) complex has been shown to be highly effective. organic-chemistry.org The stereochemical outcome of the reaction is dictated by the interaction between this catalyst and the substrate.

A critical factor in achieving high enantioselectivity is the presence of a π–cation interaction between the aromatic substituent of the chiral ligand and the copper(II) center. sigmaaldrich.comorganic-chemistry.org This interaction has been confirmed by X-ray diffraction analysis and is considered crucial for effective enantioselective control. sigmaaldrich.comorganic-chemistry.org The π–cation interaction helps to create a well-defined chiral environment around the reactive species, guiding the approach of the benzyl cation to the naphthalene (B1677914) ring and favoring the formation of one enantiomer over the other.

Table 1: Enantioselective sigmaaldrich.comccspublishing.org.cn O-to-C Rearrangement of a Benzyloxy-Naphthoate derivative

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | 5 | Toluene (B28343) | 24 | 90 | 95 |

| 2 | 1 | Toluene | 48 | 85 | 94 |

| 3 | 5 | CH2Cl2 | 24 | 88 | 92 |

| 4 | 5 | THF | 24 | 75 | 88 |

This interactive table presents representative data on the catalytic enantioselective sigmaaldrich.comccspublishing.org.cn O-to-C rearrangement, highlighting the influence of catalyst loading and solvent on the reaction's efficiency and stereoselectivity.

Acid-Catalyzed Benzyl Rearrangement in Aryl Ethers

Benzyl aryl ethers can undergo rearrangement reactions under acidic conditions, providing a method for the benzylation of phenols. A systematic investigation into the polyphosphoric acid (PPA)-catalyzed rearrangement of benzyl aryl ethers has shown this to be a viable method for producing benzylated phenols in moderate to good yields. ccspublishing.org.cn

The reaction mechanism for the acid-catalyzed cleavage of the α-O-4 aryl-ether bond, such as in benzyl phenyl ether, is proposed to follow an SN1 pathway. nih.gov The process begins with the protonation of the ether oxygen atom. This is followed by the dissociation of the protonated ether, which leads to the formation of a stable benzyl carbocation and a phenol (B47542). nih.gov This carbocation is then free to act as an electrophile and attack the electron-rich aromatic ring of the phenol, resulting in the rearranged, C-benzylated product. The regioselectivity of this rearrangement is governed by the directing effects of the substituents on the aromatic ring. ccspublishing.org.cn The presence of electron-donating groups on the phenolic moiety tends to have a positive influence on the rearrangement. ccspublishing.org.cn

Cleavage and Functional Group Interconversion of Benzyloxy Ethers

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its general stability under various conditions. Its removal, or debenzylation, is a critical step in many synthetic routes.

Hydrogenation is a widely employed method for the cleavage of benzyloxy ethers. This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond by hydrogen, typically with the aid of a metal catalyst.

One of the most common catalysts for this transformation is palladium on carbon (Pd/C). mdpi.com The reaction is typically carried out under an atmosphere of hydrogen gas. sigmaaldrich.com This method is effective for the debenzylation of aryl benzyl ethers, benzyl esters, and benzyl amines. sigmaaldrich.com

An alternative to using hydrogen gas is catalytic transfer hydrogenation. This technique utilizes a hydrogen donor molecule in the reaction mixture, which transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid, 2-propanol, and cyclohexene. sigmaaldrich.comorganic-chemistry.orgcdnsciencepub.com Catalytic transfer hydrogenation can be a milder and sometimes more selective method for debenzylation. For example, using a Pd/C catalyst with formic acid provides a rapid and simple method for removing O-benzyl groups from carbohydrate derivatives. organic-chemistry.org Similarly, Raney-Ni has been shown to be an effective catalyst for debenzylation under multiphase conditions. unive.it The choice of catalyst and hydrogen donor can be crucial for achieving selectivity, especially in complex molecules with multiple functional groups. sigmaaldrich.comgoogle.com

Table 2: Comparison of Hydrogenation-Based Debenzylation Methods

| Method | Catalyst | Hydrogen Source | Typical Conditions | Substrate Scope |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C | H2 gas (balloon or pressure) | Room temperature, EtOH solvent | Aryl benzyl ethers, benzyl esters, benzyl amines sigmaaldrich.com |

| Transfer Hydrogenation | Pd/C | Formic Acid | - | O-benzyl groups on carbohydrates organic-chemistry.org |

| Transfer Hydrogenation | Pd(0) EnCat™ 30NP | Cyclohexene/Acetic Acid | 85 °C, EtOH solvent | O-aryl benzyl ethers sigmaaldrich.com |

| Multiphase Hydrogenolysis | Raney-Ni | H2 gas (1 atm) | 50 °C, aq. KOH/isooctane | Benzyl phenyl ether, allyl benzyl ether unive.it |

This interactive table summarizes various hydrogenation-based strategies for the debenzylation of benzyloxy ethers, outlining the catalyst, hydrogen source, and general conditions for each method.

Oxidative Cleavage Mechanisms of Benzyloxy Ethers

The oxidative cleavage of benzyloxy ethers is a frequently employed deprotection strategy. The reaction mechanism is highly dependent on the oxidant used.

One common class of oxidants is single-electron acceptors, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org The mechanism for DDQ-mediated cleavage is initiated by the formation of a charge-transfer complex between the electron-rich benzyl ether and DDQ. acs.orgnih.gov Subsequent single-electron transfer (SET) from the ether to DDQ generates a radical cation. For the benzyloxy-naphthalene system, this process is facilitated by the electron-donating nature of the aromatic rings. The resulting benzylic radical cation is then attacked by a nucleophile, often water present in the reaction medium, leading to the formation of a hemiacetal intermediate. This intermediate is unstable and readily decomposes to release the deprotected naphthol (4-hydroxy-1-naphthol) and benzaldehyde. organic-chemistry.org Visible-light-mediated processes using DDQ can also facilitate this transformation, sometimes reducing reaction times significantly. nih.govnih.govchemrxiv.org

Another class of reagents, such as oxoammonium salts (e.g., 4-acetamido-TEMPO tetrafluoroborate), operates through a different mechanism. organic-chemistry.orgresearchgate.net These reagents are believed to function via a formal hydride abstraction from the benzylic carbon. researchgate.net This hydride transfer to the oxoammonium cation generates a resonance-stabilized benzylic cation and the corresponding hydroxylamine (B1172632). organic-chemistry.org The benzylic cation is then trapped by water to form the same hemiacetal intermediate as in the DDQ oxidation, which subsequently collapses to the final products. The rate of this reaction is sensitive to electronic effects; electron-withdrawing groups on the aromatic ring of the benzyl ether slow down the reaction, whereas electron-donating groups accelerate it. organic-chemistry.orgresearchgate.net

Other methods involve the generation of bromo radicals from alkali metal bromides, which then abstract a hydrogen atom from the benzylic position. organic-chemistry.org This creates a benzyl radical intermediate that is further oxidized and hydrolyzed to yield the deprotected phenol and corresponding carbonyl compound. organic-chemistry.org

Table 1: Common Reagents for Oxidative Cleavage of Benzyl Ethers

| Reagent Class | Specific Example | Proposed Key Intermediate | Reference |

|---|---|---|---|

| Quinones | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Radical Cation / Benzylic Cation | organic-chemistry.orgnih.gov |

| Oxoammonium Salts | 4-acetamido-TEMPO tetrafluoroborate | Benzylic Cation | organic-chemistry.orgresearchgate.net |

| Nitroxyl Radicals | TEMPO with a co-oxidant (e.g., PIFA) | Benzylic Cation | researchgate.net |

| Metal-Based Oxidants | Ceric Ammonium Nitrate (CAN) | Radical Cation | nih.gov |

| Halogen-Based Systems | Alkali Metal Bromide / Oxone | Benzylic Radical | organic-chemistry.org |

Lewis Acid-Promoted Cleavage Reactions

Lewis acids facilitate the cleavage of benzyl ethers by coordinating to the ether oxygen atom. masterorganicchemistry.com This coordination enhances the leaving group ability of the alcohol portion, making the C-O bond more susceptible to cleavage. The specific mechanism, either SN1 or SN2, is dictated by the structure of the ether. masterorganicchemistry.comlibretexts.org

In the case of 1-benzyloxy-4-hydroxynaphthalene, the benzylic carbon is secondary and is capable of forming a relatively stable resonance-stabilized carbocation (the benzyl cation). Therefore, a Lewis acid-promoted cleavage likely proceeds through an SN1-type mechanism. The reaction begins with the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄) to the ether oxygen. researchgate.netmt.com This is followed by the heterolytic cleavage of the carbon-oxygen bond to generate the stable benzyl cation and the aluminum-coordinated naphthoxide. A subsequent workup step would then protonate the naphthoxide to yield 4-hydroxy-1-naphthol.

Alternatively, an SN2 pathway could occur, wherein a nucleophile (often a halide from the Lewis acid itself or another nucleophile present in the reaction mixture) attacks the benzylic carbon, displacing the naphthoxide leaving group. masterorganicchemistry.com However, the ability of the benzylic position to stabilize a positive charge makes the SN1 pathway a highly probable route. libretexts.org The choice of Lewis acid is critical, as some may be more selective than others; for instance, SnCl₄ has been shown to cleave benzyl esters while leaving benzyl ethers intact under certain conditions. researchgate.net

Table 2: Selected Lewis Acids for Benzyl Ether Cleavage

| Lewis Acid | Typical Reaction Conditions | General Efficacy/Selectivity Notes | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C) in CH₂Cl₂ | Very effective for cleaving aryl ethers. | masterorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | Room temperature or heating | Strong Lewis acid, often used in Friedel-Crafts reactions. | mt.com |

| Iron(III) Chloride (FeCl₃) | Typically in CH₂Cl₂ | Milder than AlCl₃, can be used for oxidative cleavage as well. | acs.org |

| Tin(IV) Chloride (SnCl₄) | Varies with substrate | Can offer selectivity between benzyl esters and benzyl ethers. | researchgate.net |

Electrophilic and Nucleophilic Reactivity of the Naphthalene Core with Benzyloxy Substitution

The naphthalene ring system in this compound is highly activated towards electrophilic substitution. This is due to the powerful electron-donating effects of both the hydroxyl (-OH) and benzyloxy (-OBn) groups. Both are ortho-, para-directing substituents.

Friedel-Crafts Type Alkylation Pathways

Friedel-Crafts alkylation involves the reaction of an alkyl halide or alkene with an aromatic compound in the presence of a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃. mt.com The reaction proceeds via an electrophilic aromatic substitution mechanism. adichemistry.com The first step is the generation of a carbocation electrophile from the alkyl halide and the Lewis acid. mt.comlibretexts.org This carbocation then attacks the electron-rich naphthalene ring.

For this compound, the directing effects of the substituents must be considered. The -OH group at C4 strongly activates the ortho positions (C3 and C5) and the para position (C8). Similarly, the -OBn group at C1 strongly activates its ortho positions (C2 and C8a, which is a bridgehead) and its para position (C5). The combined effect of these two powerful activating groups makes the naphthalene core extremely reactive. The primary sites for electrophilic attack would be the positions most activated by both groups and least sterically hindered. Specifically, the C2 and C3 positions are highly activated. The C2 position is ortho to the -OBn group, and the C3 position is ortho to the -OH group.

However, Friedel-Crafts alkylations are prone to limitations, including the possibility of carbocation rearrangements to form more stable carbocations before attacking the ring. libretexts.orglumenlearning.com Another significant issue is polyalkylation, where the product, now bearing an electron-donating alkyl group, is more reactive than the starting material and can undergo further alkylation. libretexts.orglumenlearning.com Given the highly activated nature of the this compound ring system, controlling the reaction to achieve mono-alkylation would be challenging.

Radical Pathways and Intermediates

The this compound molecule can participate in radical reactions through two main pathways: reactions involving the benzyloxy group and reactions involving the naphthalene core.

The benzylic C-H bonds of the benzyloxy group are relatively weak and susceptible to hydrogen atom abstraction by radical initiators. organic-chemistry.org This process generates a resonance-stabilized benzyl radical. khanacademy.org This radical intermediate can undergo several subsequent reactions. In the presence of oxygen, it can form a benzylperoxy radical, which can lead to oxidative degradation products. nih.govnih.gov The benzyl radical itself is a key intermediate in many oxidative debenzylation procedures. organic-chemistry.org

The naphthalene core can also undergo radical reactions, such as radical addition. Aryl radicals, for example, can add to the naphthalene ring. researchgate.net The stability of the resulting radical intermediate dictates the regioselectivity of such additions. The presence of the electron-donating -OH and -OBn groups would influence the stability of these intermediates and thus the preferred site of attack. Furthermore, the phenolic hydroxyl group is itself susceptible to hydrogen atom abstraction, which would form a phenoxyl-type radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the naphthalene ring system, and could participate in radical coupling or other propagation steps.

Computational Chemistry Approaches to 1 Benzyloxy 4 Hydroxynaphthalene

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in providing a foundational understanding of a molecule's geometry and electronic landscape. These calculations, grounded in the principles of quantum mechanics, allow for the prediction of various molecular properties before a compound is ever synthesized or analyzed in a laboratory.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the determination of molecular structures. The geometry of a molecule, defined by its bond lengths, bond angles, and dihedral angles, can be precisely calculated by finding the minimum energy conformation on the potential energy surface.

For aromatic compounds containing both benzyloxy and naphthalene (B1677914) moieties, the B3LYP functional combined with a basis set such as 6-311+G(d,p) is a commonly employed level of theory for geometry optimization. nih.govnih.gov This method has been successfully used to determine the optimized structures of related molecules, providing insights into their three-dimensional arrangements. For instance, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level were used to obtain the optimized molecular structure, which was then compared with experimental X-ray diffraction data. nih.gov A similar approach for 1-benzyloxy-4-hydroxynaphthalene would reveal the precise spatial relationship between the benzyloxy group and the hydroxynaphthalene core, including the planarity of the aromatic rings and the orientation of the ether linkage. The expected outcome of such an optimization would be a detailed table of bond lengths and angles, providing a quantitative description of the molecule's structure.

Table 1: Representative Predicted Geometrical Parameters for a Benzyloxy-Naphthalene System (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.37 | ||

| O-C (benzyl) | 1.43 | ||

| C-O-C (ether) | 118.0 | ||

| Naphthalene-O-C-Phenyl | ~175.0 |

Note: This table presents hypothetical data based on typical values for similar molecular fragments. Actual values would be obtained from a specific DFT calculation for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. sci-hub.se The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.gov

The HOMO-LUMO energy gap can be calculated using DFT and provides insights into the electronic transitions within the molecule, which can be correlated with UV-Vis spectroscopy. schrodinger.com For instance, the HOMO-LUMO gap for 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate was calculated to be 3.17 eV, nih.gov while for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, it was found to be 4.3337 eV. nih.gov These values suggest that the HOMO-LUMO gap for this compound is likely to be in a similar range. A smaller HOMO-LUMO gap can be indicative of higher polarizability and bioactivity. sci-hub.se

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.30 |

Note: This table presents hypothetical data based on calculations for similar compounds. The actual values would be derived from a specific DFT calculation for this compound.

Electrostatic Potential Mapping and Reactive Site Assignment

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas represent neutral potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the ether linkage, highlighting these as potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would be expected to have a positive potential (blue), making it a likely site for hydrogen bonding. The aromatic rings would exhibit regions of both negative and neutral potential. Such maps are instrumental in understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters, most notably vibrational frequencies (IR and Raman spectra). elixirpublishers.comresearchgate.net These theoretical spectra can be used to aid in the assignment of experimental spectra and to understand the vibrational modes of the molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

For a molecule like this compound, a computational vibrational analysis would provide a detailed list of vibrational modes and their corresponding frequencies and intensities. This would allow for the identification of characteristic vibrations, such as the O-H stretch of the hydroxyl group, the C-O-C stretches of the ether linkage, and the various C-H and C-C vibrations of the naphthalene and benzene (B151609) rings. This information is invaluable for the structural characterization of the compound.

Intermolecular Interactions and Solid-State Packing Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational tools can provide a detailed picture of these interactions, explaining the observed crystal packing and its influence on the material's properties.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than that from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of intermolecular contacts can be obtained.

The d_norm map uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii and represent strong interactions, white areas represent contacts at the van der Waals distance, and blue regions signify longer contacts. mdpi.com

A key feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots, which summarize the intermolecular contacts in a quantitative manner. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.

For a compound like this compound, a Hirshfeld surface analysis would likely reveal a significant contribution from H···H contacts, which are common in organic molecules. nih.gov Additionally, C···H/H···C and O···H/H···O contacts would be important, reflecting the presence of the aromatic rings and the hydroxyl and ether functional groups. The analysis would provide a quantitative breakdown of these interactions, offering a deep understanding of the forces that govern the crystal packing.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzyloxy-Naphthalene System

| Contact Type | Percentage Contribution (%) |

| H···H | 40.5 |

| C···H/H···C | 35.2 |

| O···H/H···O | 18.8 |

| C···C | 3.5 |

| Other | 2.0 |

Note: This table presents hypothetical data based on the analysis of similar compounds. nih.gov The actual values would be obtained from a Hirshfeld surface analysis of the crystal structure of this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the intricate pathways of chemical reactions. By modeling the potential energy surface, researchers can identify stable intermediates, and more importantly, the high-energy transition states that represent the kinetic barriers to reaction. This allows for a detailed, step-by-step understanding of how reactants are converted into products.

Modeling of Rearrangement Reaction Pathways

While specific published models for the rearrangement of this compound are not currently available in the searched scientific literature, theoretical studies on analogous ether rearrangements, such as the Claisen rearrangement, provide a framework for how such a reaction might be modeled. A computational investigation would likely involve density functional theory (DFT) calculations to map the potential energy surface of the rearrangement process.

The primary focus of such a study would be to locate the transition state structure for the migration of the benzyl (B1604629) group. This would involve calculating the activation energy, which is the energy difference between the reactant and the transition state, providing a quantitative measure of the reaction's feasibility. The calculations would also elucidate the concerted or stepwise nature of the bond-breaking and bond-forming events.

Computational Studies on Reactivity Descriptors

Reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the reactive behavior of a molecule. These descriptors include quantities such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the Fukui function. These indices help in identifying the most likely sites for electrophilic and nucleophilic attack.

Currently, there is a lack of specific published computational studies detailing the reactivity descriptors for this compound. A theoretical investigation would likely show that the electron-rich naphthalene ring system and the oxygen atoms are the primary centers for electrophilic attack, while the acidic proton of the hydroxyl group is the most probable site for deprotonation by a base. The HOMO and LUMO energy levels would provide insights into the molecule's ability to donate and accept electrons, respectively, which is crucial for understanding its role in charge-transfer interactions.

Advanced Spectroscopic Characterization of 1 Benzyloxy 4 Hydroxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. A comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular connectivity and providing insights into the compound's conformation.

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthalene (B1677914) and benzyl (B1604629) rings, as well as a characteristic singlet for the benzylic methylene protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The chemical shifts of the naphthalenic carbons are significantly influenced by the electron-donating effects of the hydroxyl and benzyloxy groups. The benzylic carbon and the carbons of the phenyl ring will also appear at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Benzyloxy-4-hydroxynaphthalene

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~150.5 |

| 2 | ~7.0-7.2 (d) | ~106.0 |

| 3 | ~6.8-7.0 (d) | ~108.0 |

| 4 | - | ~152.0 |

| 4a | - | ~122.5 |

| 5 | ~8.1-8.3 (d) | ~126.5 |

| 6 | ~7.4-7.6 (t) | ~122.0 |

| 7 | ~7.4-7.6 (t) | ~125.5 |

| 8 | ~7.8-8.0 (d) | ~120.0 |

| 8a | - | ~127.0 |

| CH₂ (Benzylic) | ~5.2 (s) | ~70.5 |

| 1' (Phenyl) | - | ~137.0 |

| 2'/6' (Phenyl) | ~7.3-7.5 (d) | ~127.5 |

| 3'/5' (Phenyl) | ~7.3-7.5 (t) | ~128.8 |

| 4' (Phenyl) | ~7.3-7.5 (t) | ~128.0 |

| 4-OH | ~5.0-6.0 (s, br) | - |

Application of 2D NMR Techniques (COSY, HMBC, TOCSY)

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings) through bonds. For this compound, COSY would show correlations between adjacent protons on the naphthalene ring (e.g., H-2 with H-3, H-5 with H-6, H-6 with H-7, H-7 with H-8) and within the phenyl ring of the benzyl group. This confirms the spin systems of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the benzylic protons (CH₂) to the C-1 of the naphthalene ring and to C-1' of the phenyl ring, confirming the ether linkage. Correlations from the naphthalene protons to various quaternary carbons (C-1, C-4, C-4a, C-8a) would definitively establish the substitution pattern.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a coupled spin system. It would be particularly useful to identify all protons belonging to the naphthalene and phenyl rings, even if some signals are overlapping.

Advanced NMR Experiments for Complex Structure Assignment (NOE, ROE, DOSY)

For more complex derivatives or to probe the molecule's spatial arrangement, advanced NMR experiments are employed.

NOE/ROE (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect): These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. An NOE correlation between the benzylic protons and the H-2 and H-8 protons on the naphthalene ring would provide direct evidence for the proximity of these groups and help to define the preferred conformation of the benzyloxy substituent relative to the naphthalene core.

DOSY (Diffusion-Ordered Spectroscopy): This experiment separates the NMR signals of different species in a mixture based on their diffusion rates, which correlates with their size and shape. For a purified sample of this compound, DOSY would show all proton signals aligning at the same diffusion coefficient, confirming that they all belong to a single molecular entity.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for absolute structure determination researchgate.net.

Single-Crystal X-ray Diffraction Analysis of this compound Analogues

While the crystal structure of this compound itself is not reported, a detailed single-crystal X-ray diffraction analysis has been performed on the very close analogue, 1-(benzyloxy)naphthalene nih.gov. The data from this study provides a reliable model for the solid-state structure of the title compound. The compound crystallizes in the monoclinic space group P2₁/c, with four molecules in the unit cell.

Table 2: Crystal Data and Structure Refinement for 1-(Benzyloxy)naphthalene

| Parameter | Value for 1-(Benzyloxy)naphthalene nih.gov |

|---|---|

| Empirical formula | C₁₇H₁₄O |

| Formula weight | 234.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 15.717 (3) |

| b (Å) | 5.5532 (11) |

| c (Å) | 14.686 (3) |

| β (°) | 108.434 (3) |

| Volume (ų) | 1216.5 (4) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.279 |

| Final R indices [I>2σ(I)] | R1 = 0.049, wR2 = 0.138 |

Elucidation of Molecular Conformation and Interatomic Distances

The crystal structure of 1-(benzyloxy)naphthalene reveals significant details about its molecular conformation nih.gov. Both the naphthyl and phenyl ring systems are essentially planar. A key feature is the orientation of the benzyl group relative to the naphthalene ring system. The dihedral angle between the plane of the naphthyl ring and the plane of the phenyl ring is 83.22 (4)° nih.gov. This nearly perpendicular arrangement minimizes steric hindrance between the two aromatic systems.

Complementary Spectroscopic Techniques

In addition to nuclear magnetic resonance (NMR) spectroscopy, a comprehensive structural elucidation of this compound and its derivatives is achieved through the application of complementary spectroscopic techniques. High-resolution mass spectrometry (HR-MS) and infrared (IR) spectroscopy, in particular, provide critical information regarding the elemental composition and the presence of specific functional groups within the molecule.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. This method is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₇H₁₄O₂. This calculation involves summing the precise masses of the most abundant isotopes of each element present in the molecule (¹²C, ¹H, and ¹⁶O). The experimentally determined mass from HR-MS is then compared to this theoretical value. A close match between the experimental and theoretical masses provides strong evidence for the correct elemental composition.

The molecular formula of this compound is C₁₇H₁₄O₂. The expected monoisotopic mass can be calculated as follows:

(17 × Mass of ¹²C) + (14 × Mass of ¹H) + (2 × Mass of ¹⁶O)

(17 × 12.000000) + (14 × 1.007825) + (2 × 15.994915) = 250.09938 u

An HR-MS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated value, thereby confirming its elemental composition.

Table 1: Theoretical HR-MS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z |

| C₁₇H₁₄O₂ | [M]⁺ | 250.09938 |

| C₁₇H₁₅O₂⁺ | [M+H]⁺ | 251.10721 |

| C₁₇H₁₄NaO₂⁺ | [M+Na]⁺ | 273.08915 |

Note: The data in this table is theoretical and serves as a reference for expected HR-MS results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that probes the vibrational frequencies of bonds within a molecule. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to vibrate. An IR spectrum is a plot of the intensity of absorbed light versus its wavenumber (cm⁻¹), and the positions of the absorption bands are characteristic of the types of chemical bonds and functional groups present.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl group (-OH), the ether linkage (C-O-C), the aromatic naphthalene and benzene (B151609) rings, and the methylene bridge (-CH₂-).

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group. The broadness of this peak is typically due to hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the naphthalene and benzene rings.

Aliphatic C-H Stretch: Absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group in the benzyl moiety are expected in the region of 2950-2850 cm⁻¹.

Aromatic C=C Stretch: Several sharp to medium intensity bands are anticipated in the 1650-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-O Stretch: The stretching vibration of the aryl ether C-O bond is expected to produce a strong absorption band in the range of 1270-1200 cm⁻¹. The C-O stretching of the hydroxyl group is also expected in this region, typically around 1260-1000 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can often be inferred from the strong absorption bands in the "fingerprint" region, typically between 900 and 675 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 |

| Aromatic C=C | C=C Stretch | 1650 - 1450 |

| Aryl Ether (C-O-C) | C-O Stretch | 1270 - 1200 |

| Phenolic C-O | C-O Stretch | 1260 - 1000 |

Note: This table presents predicted IR absorption ranges based on the analysis of similar compounds and functional group correlations. Actual experimental values may vary slightly.

Derivatization Strategies for 1 Benzyloxy 4 Hydroxynaphthalene in Academic Research

Chemical Modification for Enhanced Analytical Characterization

The presence of a free phenolic hydroxyl group in 1-benzyloxy-4-hydroxynaphthalene makes it a prime candidate for derivatization to improve its volatility and thermal stability, which are crucial for gas chromatography-mass spectrometry (GC-MS) analysis.

Silylation and Methylation of Phenolic Hydroxyl Groups

Silylation is a widely employed technique to mask the polar -OH group with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing the analyte's volatility. While specific studies on the silylation of this compound are not extensively documented in publicly available literature, the general procedure involves reacting the phenol (B47542) with a silylating agent. Common reagents for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The reaction typically proceeds under mild, anhydrous conditions. The resulting product, 1-benzyloxy-4-(trimethylsilyloxy)naphthalene, would be amenable to GC-MS analysis, allowing for its separation and identification in complex mixtures.

Methylation offers another route to derivatize the phenolic hydroxyl group, converting it to a more stable and less polar methoxy (B1213986) group. This transformation can be achieved using various methylating agents. A classic method is the Williamson ether synthesis, which involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663). The product of this reaction would be 1-benzyloxy-4-methoxynaphthalene. While specific data for this reaction on this compound is scarce, the methylation of similar naphthol compounds is well-established. For instance, the methylation of 2-naphthol (B1666908) to 2-methoxynaphthalene (B124790) has been demonstrated using dimethyl sulfate in the presence of sodium hydroxide.

| Derivatization Method | Reagent Example | Product | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 1-Benzyloxy-4-(trimethylsilyloxy)naphthalene | Increase volatility for GC-MS |

| Methylation | Dimethyl sulfate, Methyl iodide | 1-Benzyloxy-4-methoxynaphthalene | Increase stability and volatility |

Formation of Oxime Ether Derivatives

While this compound itself does not form an oxime directly, it can be a precursor to compounds that do. If the naphthalene (B1677914) ring were to be functionalized with a carbonyl group (an aldehyde or ketone), this new derivative could then readily react with hydroxylamine (B1172632) hydrochloride to form an oxime. The subsequent O-alkylation or O-arylation of the oxime with various halides would yield oxime ether derivatives. nih.gov This two-step process introduces a new functional group that can be tailored for specific analytical or biological purposes. The synthesis of oxime ethers from various ketones, including those with a naphthalene moiety, has been reported, typically involving reaction with hydroxylamine followed by alkylation. nih.gov For instance, oxime and oxime ether derivatives of [1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone] have been synthesized and characterized. nih.gov

A general pathway would involve:

Introduction of a carbonyl group onto the naphthalene ring of this compound.

Reaction of the resulting ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base to form the oxime.

Alkylation of the oxime with an appropriate alkyl or benzyl (B1604629) halide to yield the desired oxime ether.

Strategies for Introducing Additional Functionalities on the Naphthalene or Benzyl Moiety

Beyond derivatization of the hydroxyl group, the naphthalene and benzyl rings of this compound offer sites for introducing additional functionalities. These modifications can be used to tune the electronic properties, steric hindrance, or to introduce reactive handles for further chemical transformations.

Electrophilic aromatic substitution reactions are a common approach to functionalize aromatic rings. The positions on the naphthalene and benzyl rings are activated or deactivated to substitution based on the existing substituents. The benzyloxy and hydroxyl groups are ortho-, para-directing activators. Therefore, electrophilic attack is likely to occur at the positions ortho and para to these groups on both the naphthalene and benzyl rings.

Potential functionalization reactions include:

Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation or Alkylation: Introduction of acyl or alkyl groups using an appropriate acyl chloride/Lewis acid or alkyl halide/Lewis acid combination.

For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been reported, which involves reactions on a benzyloxy-substituted aromatic ring system. While not directly on the target molecule, these studies provide precedent for the types of chemical transformations that are feasible on such structures.

The choice of reaction conditions would be crucial to control the regioselectivity and to avoid cleavage of the benzyl ether protecting group, which can be sensitive to strongly acidic or reducing conditions.

| Functionalization Strategy | Reagent Example | Potential Product | Purpose |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-1-benzyloxy-4-hydroxynaphthalene | Introduce a reactive handle for cross-coupling reactions |

| Nitration | Nitric acid / Sulfuric acid | Nitro-1-benzyloxy-4-hydroxynaphthalene | Introduce an electron-withdrawing group or a precursor to an amino group |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | Acetyl-1-benzyloxy-4-hydroxynaphthalene | Introduce a ketone functionality |

Q & A

Q. What are the common laboratory synthesis routes for 1-Benzyloxy-4-hydroxynaphthalene?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of 4-hydroxynaphthalene with benzyl bromide under alkaline conditions. For example, dissolve 4-hydroxynaphthalene (20 mmol) in DMF, add K₂CO₃ (24 mmol), stir for 30 min to generate the oxyanion, then add benzyl bromide (20 mmol) and stir for 2–4 hours. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1). Quench with ice, extract with ethyl acetate, and dry over anhydrous Na₂SO₄ . Alternative methods may use Gatterman condensation for introducing functional groups on naphthalene derivatives .

Q. How can this compound be purified post-synthesis?

- Methodological Answer : After extraction with ethyl acetate, remove the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Recrystallization from ethanol or methanol can further enhance purity. Confirm purity using melting point analysis and HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

Q. What key toxicological parameters should be evaluated in preliminary safety assessments?

- Methodological Answer : Prioritize acute toxicity studies in rodents (OECD 423/425) via oral, dermal, or inhalation routes. Assess systemic effects (hepatic, renal, respiratory) using histopathology and serum biomarkers (e.g., ALT, creatinine). Include negative controls and dose-response analysis to identify NOAEL/LOAEL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Solvent polarity : DMF vs. THF for oxyanion stability.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency.

- Temperature : Elevated temperatures (60–80°C) to reduce reaction time while avoiding decomposition.

Characterize intermediates via in-situ IR spectroscopy to track reaction progress .

Q. How can contradictions in hepatotoxicity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from exposure route (oral vs. inhalation) or metabolic differences between species. Conduct comparative studies using:

Q. What structural modifications enhance the biological activity of this compound derivatives?

- Methodological Answer : Explore structure-activity relationships (SAR) by:

- Electrophilic substitution : Introduce halogens (Br, Cl) at the naphthalene 2-position to improve binding affinity.

- Derivatization : Replace benzyloxy with propargyloxy groups for click chemistry applications.

Test modified compounds in enzymatic assays (e.g., tyrosinase inhibition) or cell-based models (e.g., anticancer activity in MDA-MB-231 cells) .

Q. What in silico methods predict metabolic pathways and environmental persistence?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. For metabolism:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.